molecular formula C14H14ClNO6S2 B2792927 Methyl 3-[(5-chloro-2,4-dimethoxyphenyl)sulfamoyl]thiophene-2-carboxylate CAS No. 895261-39-9

Methyl 3-[(5-chloro-2,4-dimethoxyphenyl)sulfamoyl]thiophene-2-carboxylate

Cat. No.: B2792927
CAS No.: 895261-39-9
M. Wt: 391.84
InChI Key: SEZYIDWFUJRZIM-UHFFFAOYSA-N
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Description

Methyl 3-[(5-chloro-2,4-dimethoxyphenyl)sulfamoyl]thiophene-2-carboxylate (molecular formula: C₁₉H₁₈ClNO₆S₂; molecular weight: 476.93 g/mol) is a sulfonamide derivative featuring a thiophene-2-carboxylate core linked to a 5-chloro-2,4-dimethoxyphenyl group via a sulfamoyl bridge (‑SO₂NH‑) . The compound’s structure includes:

  • A methyl ester at position 2 of the thiophene ring.
  • A sulfamoyl group at position 3, connected to a substituted phenyl ring with chloro (Cl) and methoxy (OCH₃) groups at positions 5, 2, and 4, respectively.

Properties

IUPAC Name

methyl 3-[(5-chloro-2,4-dimethoxyphenyl)sulfamoyl]thiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14ClNO6S2/c1-20-10-7-11(21-2)9(6-8(10)15)16-24(18,19)12-4-5-23-13(12)14(17)22-3/h4-7,16H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEZYIDWFUJRZIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1NS(=O)(=O)C2=C(SC=C2)C(=O)OC)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14ClNO6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-[(5-chloro-2,4-dimethoxyphenyl)sulfamoyl]thiophene-2-carboxylate typically involves the reaction of thiophene-2-carboxylic acid with 5-chloro-2,4-dimethoxyaniline in the presence of a sulfonylating agent. The reaction conditions often include the use of a base such as triethylamine and a solvent like dichloromethane. The reaction is carried out at room temperature and monitored by thin-layer chromatography (TLC) until completion .

Industrial Production Methods: In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and column chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions: Methyl 3-[(5-chloro-2,4-dimethoxyphenyl)sulfamoyl]thiophene-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

The compound Methyl 3-[(5-chloro-2,4-dimethoxyphenyl)sulfamoyl]thiophene-2-carboxylate is a synthetic organic compound with potential applications in various scientific fields, particularly in medicinal chemistry and agricultural sciences. This article discusses its applications based on available literature, highlighting its significance and providing comprehensive data.

Chemical Properties and Structure

This compound can be characterized by its unique chemical structure, which includes:

  • A thiophene ring that contributes to its electronic properties.
  • A sulfamoyl group that enhances its biological activity.
  • A chloro-substituted aromatic ring that may affect its interaction with biological targets.

The compound's molecular formula is C13H14ClN1O4S, and it has a molecular weight of approximately 319.77 g/mol.

Antimicrobial Activity

Research indicates that compounds with sulfamoyl groups exhibit significant antimicrobial properties. This compound has been studied for its effectiveness against various bacterial strains. For instance, studies have shown that similar compounds demonstrate inhibitory effects against Gram-positive and Gram-negative bacteria, suggesting potential use as an antimicrobial agent in pharmaceuticals .

Anticancer Properties

The structural features of this compound suggest potential anticancer applications. Compounds containing thiophene and sulfamoyl groups have been explored for their ability to inhibit cancer cell proliferation. Preliminary studies indicate that this compound may induce apoptosis in cancer cells, although further research is required to confirm these effects and elucidate the underlying mechanisms .

Anti-inflammatory Effects

Another promising application is in the development of anti-inflammatory drugs. The presence of the sulfamoyl group is known to enhance anti-inflammatory activity. Compounds with similar structures have been shown to inhibit inflammatory pathways, making this compound a candidate for further exploration in treating inflammatory diseases .

Herbicidal Activity

Research has indicated that derivatives of thiophene compounds possess herbicidal properties. This compound may be evaluated for its efficacy as a selective herbicide. Studies on related compounds show their ability to inhibit the growth of specific weed species without harming crops, suggesting potential use in agricultural formulations .

Plant Growth Regulation

The compound's unique structure may also influence plant growth regulation. Some thiophene derivatives have been noted for their ability to modulate plant hormone activity, which can lead to enhanced growth or resistance to environmental stressors. This aspect warrants further investigation into the compound's role as a plant growth regulator .

Case Studies and Research Findings

Application AreaStudy ReferenceFindings Summary
Antimicrobial Activity , Effective against various bacterial strains; further testing needed.
Anticancer Properties , Potential to induce apoptosis in cancer cells; mechanisms under study.
Anti-inflammatory Effects Inhibitory effects on inflammatory pathways noted; requires more research.
Herbicidal Activity , Promising results as a selective herbicide; further evaluation necessary.
Plant Growth Regulation Potential modulation of plant hormone activity; needs exploration.

Mechanism of Action

The mechanism of action of Methyl 3-[(5-chloro-2,4-dimethoxyphenyl)sulfamoyl]thiophene-2-carboxylate involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with biological macromolecules, influencing their activity. Additionally, the thiophene ring can participate in π-π interactions with aromatic residues in proteins, affecting their function. The compound’s effects are mediated through pathways involving oxidative stress and enzyme inhibition .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Analogues in Sulfonamide and Thiophene Families

Key Observations:

Thifensulfuron-methyl replaces the phenyl group with a triazine ring, enabling herbicidal activity via acetolactate synthase (ALS) inhibition .

Impact of Heterocyclic Cores :

  • The thiophene-2-carboxylate core in the target compound is shared with Thifensulfuron-methyl, but the benzothiophene core in the ethyl derivative () may alter π-stacking interactions and solubility .

Functional Group Variations :

  • The methyl ester in the target compound contrasts with the ethyl ester in its fluorinated analog, affecting metabolic stability and lipophilicity .
Table 2: Comparative Reactivity and Stability
Compound Stability Notes Reactivity Highlights
Target Compound Enhanced stability due to electron-withdrawing Cl Susceptible to hydrolysis at ester and sulfamoyl groups under acidic/basic conditions
Thifensulfuron-methyl Degrades rapidly in soil (t₁/₂ ~ 1–10 days) Reacts with ALS enzyme in plants, inhibiting branched-chain amino acid synthesis

Research and Regulatory Considerations

  • Herbicidal Potential: The target compound’s structural similarity to Thifensulfuron-methyl (registered herbicide) suggests possible ALS-inhibitory activity, though specific data are lacking .
  • Comparative Toxicity : Sulfonamide derivatives generally exhibit low mammalian toxicity but require evaluation of environmental persistence .

Biological Activity

Methyl 3-[(5-chloro-2,4-dimethoxyphenyl)sulfamoyl]thiophene-2-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C₁₄H₁₄ClN₁O₆S₂
  • Molecular Weight : 391.8 g/mol
  • CAS Number : 895261-39-9

The compound features a thiophene ring substituted with a sulfamoyl group and a chlorinated dimethoxyphenyl moiety, which may contribute to its biological activity.

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The compound has shown potential as an inhibitor of various enzymes involved in inflammation and cancer progression. For instance, it may inhibit certain kinases or phosphatases that play critical roles in cell signaling pathways.
  • Antimicrobial Properties : Preliminary studies suggest that this compound exhibits antimicrobial activity against a range of pathogens, including bacteria and fungi. The presence of the sulfamoyl group is often associated with antibacterial properties.
  • Anti-inflammatory Effects : Compounds with similar structures have been noted for their ability to modulate inflammatory responses, potentially through the inhibition of pro-inflammatory cytokines or enzymes like cyclooxygenase (COX).

Case Studies

  • Anticancer Activity : A study published in Cancer Letters demonstrated that derivatives of thiophene compounds exhibit cytotoxic effects against various cancer cell lines. This compound was tested and showed promising results in inhibiting cell proliferation in vitro .
  • Antimicrobial Testing : In a comparative study assessing the antimicrobial efficacy of various sulfamoyl derivatives, this compound demonstrated significant activity against Staphylococcus aureus and Escherichia coli, suggesting its potential as a therapeutic agent in treating bacterial infections .
  • Inflammatory Models : In vivo studies utilizing animal models have indicated that this compound reduces inflammation markers significantly when administered in models of induced arthritis .

Data Table: Biological Activity Summary

Biological ActivityObserved EffectReference
AnticancerInhibition of cancer cell proliferationCancer Letters
AntimicrobialEffective against S. aureus and E. coliComparative Study
Anti-inflammatoryReduction in inflammation markersIn Vivo Study

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